2-Isopropenyl-5-methyl-6-hepten-1-ol

Description

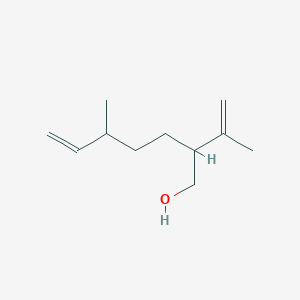

2-Isopropenyl-5-methyl-6-hepten-1-ol (CAS: 13066-55-2, molecular formula: C₁₁H₂₀O) is a monoterpenoid alcohol characterized by a linear heptenol backbone with an isopropenyl group at position 2 and a methyl group at position 3. It is naturally occurring in plant extracts, notably identified in the essential oil of Camphor tree (Cinnamomum camphora) via steam distillation, where it constitutes 0.22% of the extract . Its presence has also been confirmed in Carissa congesta roots through mass spectrometry analysis (Figure 17), indicating its role as a secondary metabolite in plant defense or signaling .

Properties

CAS No. |

13066-55-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

5-methyl-2-prop-1-en-2-ylhept-6-en-1-ol |

InChI |

InChI=1S/C11H20O/c1-5-10(4)6-7-11(8-12)9(2)3/h5,10-12H,1-2,6-8H2,3-4H3 |

InChI Key |

HWIVLCCZJYXYJI-UHFFFAOYSA-N |

SMILES |

CC(CCC(CO)C(=C)C)C=C |

Canonical SMILES |

CC(CCC(CO)C(=C)C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Alcohols

- Citronellol (CAS: 106-22-9, C₁₀H₂₀O): A linear monoterpene alcohol with a geraniol-like structure. Unlike 2-isopropenyl-5-methyl-6-hepten-1-ol, citronellol lacks the isopropenyl group and features a terminal hydroxyl group. It is abundant in rose and geranium essential oils (0.27% in Camphor tree extract) and is widely used in perfumery due to its floral aroma .

- 2-Isopropyl-5-methylcyclohexanol (CAS: 98-85-1, C₁₀H₂₀O): A cyclic alcohol with a menthol-like structure. Its cyclohexane ring distinguishes it from the linear heptenol backbone of the target compound. It is utilized in synthetic flavorings and pharmaceuticals .

Esters

Aldehydes and Ketones

- Lavandulal (CAS: 75697-98-2, C₁₀H₁₆O):

An aldehyde with a similar carbon skeleton but differing in functional group (aldehyde vs. alcohol). Lavandulal contributes to lavender’s characteristic aroma and exhibits antimicrobial properties . - 5-Hepten-2-one,6-methyl-3-(2-propen-1-yl) (CAS: 2633-95-6, C₁₁H₁₈O):

A ketone with a conjugated double bond system. Its lack of a hydroxyl group reduces polarity compared to this compound, influencing its solubility and volatility (boiling point: ~200°C) .

Key Findings :

Notes

Methodological Variability : Concentrations of this compound vary by extraction technique, as seen in Camphor tree studies .

Structural Uniqueness: The compound’s isopropenyl group distinguishes it from cyclic alcohols (e.g., 2-isopropyl-5-methylcyclohexanol) and aromatic analogs (e.g., styralyl alcohol) .

Research Gaps: Limited data exist on its pharmacokinetics or industrial applications compared to well-characterized compounds like citronellol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.